Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate, also known as this compound, is a synthetic compound used in various scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Photoreactions in Heteroaromatic Compounds
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied in the context of photoreactions in heteroaromatic compounds. For instance, the UV irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions results in methoxylation at various positions of the pyridine ring, indicating a potential application in photochemical synthesis processes (Sugiyama et al., 1982).
One-Pot Synthesis Applications
The compound has applications in one-pot synthesis methods. A study demonstrates the use of a FeCl2/Et3N binary catalytic system for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, which implies its utility in organic synthesis and catalysis (Galenko et al., 2015).
Catalysis in Asymmetric Reactions
Research has been conducted on the use of this compound in asymmetric reactions, particularly in the hydrogenation of itaconic acid derivatives. The study highlights its role in catalyzing these reactions, which is significant for producing compounds with specific optical properties (Inoguchi et al., 1989).
Synthesis of Highly Functionalized Compounds
The compound is used in the synthesis of highly functionalized tetrahydropyridines. This is evident in a study where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
Synthesis of Medicinal Compounds
This compound also finds use in the synthesis of medicinal compounds. A study on the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, resulting in 5-methoxylated 3-pyrrolin-2-ones, illustrates its potential in creating building blocks for pharmaceuticals (Ghelfi et al., 2003).
properties
IUPAC Name |
methyl (2S,4S)-4-(2-methoxyphenoxy)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-11-5-3-4-6-12(11)18-9-7-10(14-8-9)13(15)17-2/h3-6,9-10,14H,7-8H2,1-2H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXPCKLMQBDHFL-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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